molecular formula C18H19FN2O3S B4540546 N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B4540546
M. Wt: 362.4 g/mol
InChI Key: YTZAOWCKYXKKPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide often involves multistep chemical procedures, incorporating fluorine atoms into the molecular framework to modulate its physical and chemical properties. While specific synthesis methods for this compound are not detailed, related compounds have been synthesized through various strategies, including the modification of pyridylphthalimide motifs and the incorporation of fluorine substitutions to enhance potency and metabolic stability (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can significantly influence the compound's binding affinity and selectivity towards biological targets. Studies on similar structures have shown that the conformation and electronic distribution within the molecule can be finely tuned by substituting different groups, thereby affecting its biological activity and interaction with enzymes or receptors (Balandis et al., 2020).

Chemical Reactions and Properties

Benzenesulfonamides, including N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, can participate in a variety of chemical reactions, contributing to their versatility in medicinal chemistry. These compounds can undergo electrophilic substitution reactions, nucleophilic displacement, and conjugation reactions, which are crucial for the modification and optimization of their pharmacological properties. The introduction of fluorine atoms further enhances their reactivity and interaction with biological molecules, making them suitable candidates for developing novel therapeutics (Wang et al., 2018).

properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-17-5-2-1-4-14(17)11-12-20-25(23,24)16-9-7-15(8-10-16)21-13-3-6-18(21)22/h1-2,4-5,7-10,20H,3,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZAOWCKYXKKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-fluorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
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